molecular formula C11H17NO2 B13617032 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Cat. No.: B13617032
M. Wt: 195.26 g/mol
InChI Key: KDXPCLYIPKSHOO-UHFFFAOYSA-N
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Description

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is a synthetic organic compound of significant interest in medicinal chemistry research, particularly as a key structural motif and synthetic precursor in the development of psychoactive substances. Its core structure, featuring a beta-amino alcohol with methoxy and methyl substituents on the phenyl ring, is characteristic of compounds that interact with trace amine-associated receptors (TAARs) and monoaminergic systems https://pubchem.ncbi.nlm.nih.gov/ . Researchers utilize this compound to study structure-activity relationships (SAR), focusing on how the specific substitution pattern on the phenyl ring—the 2-methoxy and 5-methyl groups—influences receptor binding affinity, selectivity, and functional activity https://www.researchgate.net/ . The primary research value lies in its role as a chemical intermediate for the synthesis of more complex molecules for pharmacological assay and reference standard preparation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all applicable local, state, national, and international regulations concerning the handling of this substance.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-8-4-5-10(14-3)9(6-8)11(2,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

KDXPCLYIPKSHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(CN)O

Origin of Product

United States

Preparation Methods

Cyanohydrin Formation and Reduction Route

A common synthetic approach for related aminopropanol derivatives, applicable to this compound, involves:

  • Step 1: Reaction of 2-methoxy-5-methylacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under nitrogen at room temperature overnight. This forms a cyanohydrin intermediate.
  • Step 2: Reduction of the cyanohydrin intermediate using borane-tetrahydrofuran complex (BH3-THF) at room temperature overnight.
  • Step 3: Acidic workup with concentrated hydrochloric acid to convert the borane complex to the free amine salt.
  • Step 4: Liberation of the free amine by basification with sodium hydroxide, followed by extraction and purification via silica gel chromatography.

This method yields the target aminopropanol as an oil with moderate yield (~24%) and requires careful handling due to intermediate stability and foaming during acid quench.

Nucleophilic Substitution on Aromatic Chlorides

Another method involves:

  • Reaction of 1-amino-2-methylpropan-2-ol with aromatic chlorides bearing electron-withdrawing groups (e.g., 4-chloro-6-(trifluoromethyl)pyridinyl derivatives) in the presence of bases such as sodium bicarbonate or potassium carbonate.
  • Solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
  • Reaction temperatures range from room temperature to reflux (20–115°C).
  • Microwave irradiation can be employed to accelerate the reaction.
  • Workup involves extraction, washing, drying, concentration, and recrystallization or chromatography to isolate the product with yields up to 96% reported in some cases.

This approach is particularly suited for introducing the aminopropanol moiety onto heteroaromatic systems and can be adapted for the methoxy-methylphenyl substituted target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyanohydrin formation + reduction 2-methoxy-5-methylacetophenone, trimethylsilyl cyanide, ZnI2, BH3-THF, HCl, NaOH THF, CH2Cl2 RT (overnight) ~24 Multi-step, moderate yield, requires chromatography purification, sensitive intermediates
Nucleophilic substitution 1-amino-2-methylpropan-2-ol, aromatic chloride, NaHCO3 or K2CO3, microwave optional THF, DMSO 20–115°C (reflux or microwave) Up to 96 High yield, suitable for heteroaromatic derivatives, scalable, requires inert atmosphere
Reductive amination (inferred) 2-methoxy-5-methylacetophenone, ammonia/amine, reducing agent Various Mild to reflux Not reported Common in related syntheses, potential for stereocontrol, not explicitly reported here

Experimental Notes and Observations

  • The cyanohydrin route demands careful control of nitrogen atmosphere and slow addition of reagents to avoid side reactions.
  • Borane reductions require cautious quenching due to vigorous foaming with acid.
  • Nucleophilic substitution reactions benefit from microwave irradiation to reduce reaction time and improve yields.
  • Purification steps often involve silica gel chromatography or recrystallization from mixed solvents such as isopropanol and acetonitrile.
  • Reaction monitoring by NMR and LC-MS confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy-methylphenyl substituent can interact with hydrophobic regions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-ol (Positional Isomer)

  • Key Difference: The amino and hydroxyl groups are swapped compared to the target compound (propan-1-ol vs. propan-2-ol backbone).
  • Impact : Altered hydrogen bonding and steric arrangement may affect solubility and biological activity .

1-Amino-2-(4-bromophenyl)propan-2-ol

  • Substituent : A bromine atom at the para position of the phenyl ring.
  • Molecular Formula: C₉H₁₂BrNO (MW = 230.105).
  • Comparison : Bromine increases molecular weight and lipophilicity compared to the methoxy/methyl substituents. The electron-withdrawing bromine may reduce aromatic ring electron density, affecting reactivity in electrophilic substitution .

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

  • Substituents : Bromine at the 5-position and methoxy at the 2-position of the phenyl ring.
  • Molecular Formula: C₁₀H₁₄BrNO₂ (MW = 260.13).
  • The additional hydroxyl group on carbon 1 enhances hydrophilicity .

Halogen-Substituted Analogs

1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride

  • Substituent : Bromine at the ortho position.
  • Molecular Formula: C₉H₁₃BrClNO (MW = 266.57).
  • The hydrochloride salt improves aqueous solubility compared to the free base .

1-Amino-2-(2-chlorophenyl)propan-2-ol

  • Substituent : Chlorine at the ortho position.
  • Molecular Formula: C₉H₁₂ClNO (MW = 185.65).
  • Comparison : Chlorine’s smaller size and lower lipophilicity compared to bromine may result in different pharmacokinetic profiles. The ortho-substitution pattern is critical for receptor binding in some drug candidates .

Heterocyclic and Aromatic Ring Variants

1-Amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

  • Substituent : Pyrazole ring instead of phenyl.
  • Molecular Formula : C₇H₁₃N₃O (MW = 155.20).
  • Reduced aromaticity compared to phenyl derivatives may alter metabolic pathways .

1-Amino-2-(pyridin-3-yl)propan-2-ol

  • Substituent : Pyridine ring instead of phenyl.
  • Molecular Formula : C₈H₁₂N₂O (MW = 152.19).
  • Comparison : The pyridine ring’s basic nitrogen increases water solubility and may improve bioavailability. This structure is common in CNS-targeting pharmaceuticals due to its ability to cross the blood-brain barrier .

Functional Group Modifications

2-(5-Bromo-2-methoxyphenyl)propan-2-ol

  • Key Difference: Lacks the amino group.
  • Molecular Formula : C₁₀H₁₃BrO₂ (MW = 245.12).

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₁H₁₇NO₂ 195.26 (calc.) 2-methoxy, 5-methylphenyl Secondary alcohol, primary amine
1-Amino-2-(4-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.105 4-bromophenyl High lipophilicity
1-Amino-2-(2-chlorophenyl)propan-2-ol C₉H₁₂ClNO 185.65 2-chlorophenyl Ortho-substitution
1-Amino-2-(pyridin-3-yl)propan-2-ol C₈H₁₂N₂O 152.19 Pyridin-3-yl Enhanced solubility

Table 2: Substituent Effects on Physicochemical Properties

Substituent Position & Type Impact on Properties Example Compound
Para-bromo (C₆H₄Br) Increases molecular weight and lipophilicity; electron-withdrawing effect 1-Amino-2-(4-bromophenyl)propan-2-ol
Ortho-chloro (C₆H₃Cl) Introduces steric hindrance; moderate electron withdrawal 1-Amino-2-(2-chlorophenyl)propan-2-ol
Pyridin-3-yl Enhances water solubility and basicity; potential CNS activity 1-Amino-2-(pyridin-3-yl)propan-2-ol
2-Methoxy-5-methylphenyl Balances electron donation (methoxy) and steric bulk (methyl); moderate lipophilicity Target Compound

Biological Activity

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, interactions with various biological targets, and implications for therapeutic applications.

Structural Characteristics

The compound is characterized by the following structural features:

  • Amino Group : Essential for interaction with biological receptors.
  • Methoxy Group : Enhances solubility and reactivity.
  • Methyl Substituent : Influences steric properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It has been shown to bind to specific receptors, potentially affecting signal transduction pathways.

The mechanism of action involves binding to molecular targets, which may result in:

  • Inhibition or Activation : Depending on the target, the compound can either inhibit or activate enzymatic reactions, thus influencing cellular processes.
  • Modulation of Physiological Responses : By interacting with receptors, it may alter physiological responses, providing therapeutic benefits in various conditions.

Case Studies

  • Antimicrobial Activity :
    • In studies examining its antimicrobial properties, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its ability to inhibit branched-chain amino acid transaminases (BCATs). It showed promising IC50 values indicating effective inhibition .

Data Table of Biological Activities

Biological ActivityTarget Organism/EnzymeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.0039 mg/mL
AntimicrobialEscherichia coli0.025 mg/mL
Enzyme InhibitionBCAT1/BCAT2IC50 values under investigation

Pharmacological Implications

The unique structural features of this compound suggest potential therapeutic applications in:

  • Antibiotic Development : Given its antimicrobial properties, it could be developed into a new class of antibiotics.
  • Metabolic Regulation : Its ability to modulate enzyme activity positions it as a candidate for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Storage : Store in a dry environment at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Absorb spills with inert materials (e.g., sand), avoid dust formation, and dispose via licensed waste services .
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical attention for persistent symptoms .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Key Steps :

Amino Group Introduction : Use reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to minimize oxidation .

Catalysts : Employ palladium or nickel catalysts for selective reduction of intermediate ketones .

Purification : Apply column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol for high-purity isolation .

  • Table: Synthesis Optimization Parameters
ParameterOptimal ConditionImpact on Yield/Purity
Temperature25–50°CHigher yields at moderate temps
SolventAnhydrous THFReduces side reactions
CatalystPd/C (5% wt)Enhances selectivity

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect the compound’s biological activity?

  • Methodological Answer :

  • Comparative Analysis : Replace the 5-methyl or 2-methoxy groups with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) to study SAR.
  • Experimental Design :

Synthesize Analogs : Use Suzuki coupling or Friedel-Crafts alkylation for substituent introduction .

Activity Assays : Test binding affinity via fluorescence polarization or enzyme inhibition assays (e.g., kinase profiling) .

  • Table: Substituent Effects on Activity
SubstituentPositionBiological Activity Trend
-F2↑ Binding affinity (polar interactions)
-Cl5↑ Metabolic stability (steric hindrance)
-OCH₃4Alters electronic profile, reducing reactivity

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Methodological Answer :

  • Data Validation :

Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–13) .

Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

  • Addressing Gaps : For missing vapor pressure data, apply the Epstein-Glasgow method using thermogravimetric analysis (TGA) .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Structural Modifications : Introduce deuterium at labile C-H bonds or replace methoxy with trifluoromethoxy to resist CYP450 oxidation .
  • In Vitro Models : Use hepatic microsomes or hepatocyte incubations with LC-MS/MS to identify metabolic hotspots .
  • Computational Tools : Apply molecular docking (AutoDock Vina) to predict interactions with CYP3A4 and guide structural optimization .

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